molecular formula C7H8BrFN2 B8392730 (5-Bromo-2-fluoro-pyridin-3-yl)-dimethyl-amine

(5-Bromo-2-fluoro-pyridin-3-yl)-dimethyl-amine

Cat. No.: B8392730
M. Wt: 219.05 g/mol
InChI Key: KUOJJLHATZLVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-fluoro-pyridin-3-yl)-dimethyl-amine is a useful research compound. Its molecular formula is C7H8BrFN2 and its molecular weight is 219.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

5-bromo-2-fluoro-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C7H8BrFN2/c1-11(2)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3

InChI Key

KUOJJLHATZLVTD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=CC(=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-amino-5-bromo-2-fluoropyridine (Matrix Scientific, Columbia, S.C., USA, 1.571 mmol) in DMF (3 ml) and 55% NaH in oil (1.571 mmol) was stirred for 15 min at rt. Was added iodomethane (Aldrich, Buchs, Switzerland, 1.571 mmol) and the RM was stirred for 13 h at rt. The RM was diluted with EtOAc, washed with brine (4×), dried over Na2SO4, filtered and evaporated. The residue was absorbed on silica gel and purified by flash chromatography (heptane/EtOAc 0% to 40%). The fraction containing the first eluting product were evaporated to give (5-bromo-2-fluoro-pyridin-3-yl)-dimethyl-amine as an orange oil (HPLC: tR 3.15 min (Method A); M+H=219, 221 MS-ES) and the fraction containing the second eluting product were evaporated to give the title compound as a red solid (HPLC: tR 2.90 min (Method A); M+H=205, 207 MS-ES).
Quantity
1.571 mmol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.571 mmol
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reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.571 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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